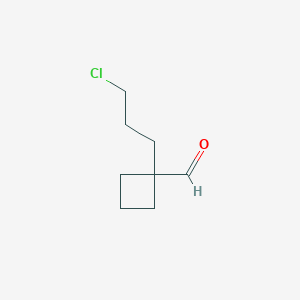![molecular formula C6H11NO2 B13269501 Hexahydro-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B13269501.png)
Hexahydro-[1,3]dioxolo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-[1,3]dioxolo[4,5-c]pyridine is a nitrogen-containing heterocyclic compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . This compound features a unique structure that includes a dioxolane ring fused to a pyridine ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of hexahydro-[1,3]dioxolo[4,5-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of N-alkylpyrrole with hydrazine hydrate can lead to the formation of this compound through intramolecular heterocyclization . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Hexahydro-[1,3]dioxolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hexahydro-[1,3]dioxolo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of various chemical intermediates and materials.
Mechanism of Action
The mechanism of action of hexahydro-[1,3]dioxolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. Its effects are mediated through binding to enzymes or receptors, leading to changes in biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Hexahydro-[1,3]dioxolo[4,5-c]pyridine can be compared with other similar compounds such as:
1,3-Dioxolo[4,5-c]pyridine, hexahydro-2,2-dimethyl-: This compound has a similar dioxolane-pyridine structure but with different substituents.
Pyrrolo[3,2-c]pyridine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit various biological activities. The uniqueness of this compound lies in its specific ring fusion and the resulting chemical and biological properties.
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H11NO2/c1-2-7-3-6-5(1)8-4-9-6/h5-7H,1-4H2 |
InChI Key |
FWHVMHTVTQTKIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-[(2-methylcyclohexyl)amino]propan-2-ol](/img/structure/B13269420.png)
![6-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid](/img/structure/B13269422.png)




![7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13269448.png)

![tert-Butyl 4-[4-(aminomethyl)oxan-4-yl]piperazine-1-carboxylate](/img/structure/B13269456.png)


![1-{[1-(5-Methylthiophen-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13269487.png)
![(2-Ethylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13269495.png)

